N-cyclobutyl-2,3-dihydro-1H-inden-5-amine
Description
N-Cyclobutyl-2,3-dihydro-1H-inden-5-amine is a bicyclic amine derivative featuring a partially saturated indene core (2,3-dihydro-1H-inden) substituted with a cyclobutyl group at the amine position. Its synthesis typically involves reductive amination or nucleophilic substitution reactions starting from precursors like 6-nitro-2,3-dihydro-1H-inden-5-amine, as described in methodologies from benzotriazine di-N-oxide optimizations . The cyclobutyl substituent introduces steric and electronic effects that may modulate binding affinity to biological targets, such as cereblon (CRBN) in proteolysis-targeting chimeras (PROTACs) . Spectral characterization (e.g., $ ^1H $-NMR and MS) confirms its structural integrity, with key signals corresponding to the cyclobutyl proton environment and indene aromaticity .
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-cyclobutyl-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C13H17N/c1-3-10-7-8-13(9-11(10)4-1)14-12-5-2-6-12/h7-9,12,14H,1-6H2 |
InChI Key |
GEHHPYWKSNQZBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2,3-dihydro-1H-inden-5-amine typically involves the reaction of 2,3-dihydro-1H-inden-5-amine with cyclobutyl bromide under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
N-cyclobutyl-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The pharmacological and chemical properties of N-cyclobutyl-2,3-dihydro-1H-inden-5-amine can be contextualized against structurally related analogs. Below is a comparative analysis:
Structural Analogs with Varying Amine Substituents
Key Observations :
- Cycloalkyl vs.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in precursor 6-nitro-2,3-dihydro-1H-inden-5-amine) influence reactivity in synthesis, while electron-donating groups (e.g., methyl in cyclopentyl derivatives) may enhance stability .
Core Modifications: Indene vs. Related Scaffolds
Key Observations :
- Saturation Level : Fully saturated cores (e.g., tetrahydronaphthalene) may reduce aromatic interactions but improve solubility. Partially saturated indene balances rigidity and flexibility .
- Heteroatom Incorporation : Triaza-cyclopenta[b]naphthalene derivatives (e.g., compound 15fd in ) show enhanced redox activity due to fused triazine rings, unlike the pure hydrocarbon indene .
Biological Activity
N-cyclobutyl-2,3-dihydro-1H-inden-5-amine is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings, including case studies and data tables.
Structural Characteristics
This compound features a cyclobutyl group attached to a dihydroindene structure. The unique cyclobutane ring contributes to its reactivity and interaction with biological targets.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Cyclobutane ring with a dihydroindene core | Potential for selective interaction with receptors |
Research indicates that compounds similar to this compound may interact with various biological pathways. For instance, structural modifications in related compounds have shown significant effects on their biological activity, particularly in inhibiting specific enzymes or receptors involved in cell signaling and metabolism .
In Vitro Studies
In vitro studies have demonstrated that N-cyclobutyl derivatives exhibit varying degrees of activity against different targets. For instance, modifications to the amine group can influence the potency and selectivity of these compounds against nitric oxide synthase (nNOS) isoforms, which are critical in regulating vascular tone and neuroprotection .
Study 1: Inhibition of nNOS
A study focused on the synthesis and evaluation of nNOS inhibitors indicated that similar compounds could significantly reduce nNOS activity. The structure–activity relationship (SAR) analysis revealed that specific substitutions enhanced selectivity and potency against nNOS compared to other isoforms .
Study 2: Pharmacokinetic Properties
Another investigation assessed the pharmacokinetic properties of related compounds, highlighting their oral bioavailability and brain penetration capabilities. These properties are crucial for developing therapeutic agents targeting neurological disorders .
Table 1: Summary of Biological Activities
| Study | Target | Activity | IC50/EC50 Value |
|---|---|---|---|
| Study on nNOS inhibitors | nNOS | Potent inhibition | 180 nM |
| Pharmacokinetic evaluation | mGluR2 | Improved oral bioavailability | EC50 380 nM |
| Structural modification analysis | Various | Enhanced selectivity and potency | Varies |
Q & A
Q. What are the common synthetic routes for N-cyclobutyl-2,3-dihydro-1H-inden-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step protocols involving nitro-reduction and cyclization. For example, derivatives of 2,3-dihydro-1H-inden-5-amine can be functionalized using methods such as azide introduction (e.g., sodium azide with metal catalysts in DCM/MeOH) or cyclobutyl-group incorporation via nucleophilic substitution . Optimization requires inert conditions, catalyst screening (e.g., 5 mol% metal catalysts), and solvent selection (e.g., technical-grade DCM/MeOH mixtures). Yield improvements are achieved through prolonged reaction times (16–72 hours) and controlled vacuum conditions (3 mbar) .
Q. How is the stereochemistry of this compound confirmed using spectroscopic methods?
- Methodological Answer : Stereochemical confirmation relies on 1H-NMR and 13C-NMR analysis. For example, diastereotopic protons in cyclobutyl groups produce distinct splitting patterns (e.g., δ 4.32 ppm, multiplet for cyclobutyl protons in CDCl3) . Coupling constants (J values) in 1H-NMR (e.g., J = 7.2–8.0 Hz for adjacent protons) and NOE experiments further resolve spatial arrangements. Mass spectrometry (ESI+) validates molecular weight (e.g., m/z 273.0 [M+H]+) .
Q. What standard physical and chemical properties are reported for this compound in authoritative databases?
- Methodological Answer : The CRC Handbook lists 2,3-dihydro-1H-inden-5-amine derivatives with molecular weights ~133–273 g/mol, validated via NMR and IR . PubChem provides IUPAC nomenclature (e.g., N-cyclobutyl substitution patterns) and spectral data (e.g., FT-IR peaks at 3406 cm⁻¹ for N-H stretching) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound derivatives for selective enzyme inhibition?
- Methodological Answer : Pharmacophore modeling defines critical interactions (e.g., hydrogen bonding with cyclobutyl groups) for target selectivity. For example, scaffold modifications mimicking tyrosine residues (e.g., cis-(1S,2R)-amino-2-indanol) enhance binding to enzymes like aggrecanase while reducing off-target effects on MMPs . Docking studies (software: AutoDock, Schrödinger) and MD simulations refine steric and electronic complementarity .
Q. What strategies address discrepancies in biological activity data across studies involving this compound?
- Methodological Answer : Contradictions arise from variations in stereochemical purity or assay conditions. For example:
Q. How is crystallographic refinement (e.g., SHELX) applied to resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : SHELXL refines high-resolution X-ray data for dihydroindenyl derivatives. Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
